Physicochemical properties of 3-(2-Chloro-5-methylphenoxy)piperidine
Physicochemical properties of 3-(2-Chloro-5-methylphenoxy)piperidine
Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2-Chloro-5-methylphenoxy)piperidine in Modern Drug Discovery
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, selecting the right molecular scaffolds is paramount to overcoming pharmacokinetic and pharmacodynamic hurdles. 3-(2-Chloro-5-methylphenoxy)piperidine (CAS: 902837-30-3) represents a highly privileged building block within the aryloxypiperidine class.
The aryloxypiperidine pharmacophore is a cornerstone in contemporary medicinal chemistry, frequently deployed to disrupt complex protein-protein interactions (PPIs) and modulate transmembrane receptors. For instance, functionalized phenoxypiperidines have been successfully utilized as small-molecule inhibitors of the β-catenin/BCL9 interaction in oncology [1], as dual CCR3/H1 antagonists for allergic diseases [2], and as state-dependent inhibitors of Nav1.7 for pain management [3]. The specific substitution pattern of the 2-chloro-5-methylphenoxy moiety offers a unique steric and electronic environment: the ortho-chlorine provides a strong inductive effect and conformational locking via steric hindrance, while the meta-methyl group enhances lipophilicity and fits into hydrophobic binding pockets.
Physicochemical Profiling & ADME Implications
Understanding the physicochemical properties of 3-(2-Chloro-5-methylphenoxy)piperidine is critical for predicting its behavior in biological systems. The data summarized below validates its utility as a lead-like intermediate that strictly adheres to Lipinski’s Rule of Five.
| Property | Value | ADME & Pharmacological Causality |
| Molecular Weight | 225.71 g/mol | Low molecular weight ensures minimal steric penalty during target binding and allows ample "budget" for downstream functionalization without exceeding the 500 Da limit for oral bioavailability. |
| XLogP3 | 3.0 | An optimal partition coefficient (LogP ~3) strikes the ideal balance between aqueous solubility (necessary for systemic circulation) and lipophilicity (required for cellular membrane permeation). |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | A TPSA well below 90 Ų indicates excellent blood-brain barrier (BBB) penetration capabilities, making this scaffold highly suitable for central nervous system (CNS) targets. |
| Hydrogen Bond Donors (HBD) | 1 | The secondary amine of the piperidine ring serves as a single HBD, minimizing desolvation energy penalties upon binding to hydrophobic receptor pockets. |
| Hydrogen Bond Acceptors (HBA) | 2 | The ether oxygen and piperidine nitrogen provide specific vector interactions with target protein backbones. |
| Rotatable Bonds | 2 | Low conformational flexibility reduces the entropic cost of binding, leading to higher affinity interactions with target proteins. |
Data sourced and verified via [4].
Synthetic Methodology: A Self-Validating Protocol
To incorporate this scaffold into drug discovery pipelines, a robust and scalable synthetic route is required. The most efficient method to construct the ether linkage while maintaining stereochemical control (if a specific enantiomer is desired) is the Mitsunobu Reaction , followed by Boc-deprotection.
Step-by-Step Experimental Protocol
Objective: Synthesis of 3-(2-Chloro-5-methylphenoxy)piperidine via Mitsunobu coupling.
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Reagent Preparation: Dissolve 1.0 equivalent of 1-Boc-3-hydroxypiperidine and 1.1 equivalents of 2-chloro-5-methylphenol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical as moisture will prematurely hydrolyze the betaine intermediate, drastically reducing yield.
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Phosphine Activation: Add 1.2 equivalents of triphenylphosphine (PPh₃) to the reaction mixture and cool the flask to 0°C using an ice bath.
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Betaine Formation (The Critical Step): Add 1.2 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Causality: DIAD reacts with PPh₃ to form a highly reactive, electrophilic betaine intermediate. The dropwise addition at 0°C controls the exothermic nature of this step, preventing the degradation of the azodicarboxylate.
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Nucleophilic Displacement: Allow the reaction to warm to room temperature and stir for 12 hours. The phenol attacks the activated alcohol complex, resulting in an inversion of stereochemistry (SN2 mechanism) at the C3 position of the piperidine ring.
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Boc Deprotection: Isolate the intermediate via silica gel chromatography. Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) in a 1:4 ratio (TFA:DCM). Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group via acid-catalyzed hydrolysis, liberating the secondary amine without cleaving the newly formed ether bond.
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Workup & Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield the final free-base product.
Figure 1: Synthetic workflow for 3-(2-Chloro-5-methylphenoxy)piperidine via Mitsunobu coupling.
Analytical Characterization Protocols
To validate the structural integrity of the synthesized compound, the following analytical systems must be employed:
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High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) should be utilized. The exact mass of the protonated molecule [M+H]⁺ must be observed at m/z 226.0998. The presence of the chlorine atom will be definitively confirmed by the characteristic 3:1 isotopic isotopic pattern at m/z 226.0998 and 228.0968.
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Nuclear Magnetic Resonance (¹H NMR): Conducted in CDCl₃. The signature of the successful ether linkage is the multiplet corresponding to the C3 methine proton of the piperidine ring, which will shift significantly downfield (typically to δ 4.2 - 4.5 ppm) due to the deshielding effect of the adjacent electronegative phenoxy oxygen.
Mechanistic Application: Aryloxypiperidines in Pathway Disruption
To understand the translational value of this scaffold, we look at how aryloxypiperidine derivatives function in complex biological systems. A prime example is their use in disrupting the Wnt/β-catenin signaling pathway, a major driver in various oncological indications. Derivatives utilizing this core scaffold bind directly to β-catenin, sterically occluding the BCL9 co-activator from forming a functional transcriptional complex [1].
Figure 2: Mechanistic disruption of the Wnt/β-catenin signaling pathway by aryloxypiperidine derivatives.
References
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"Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction." Journal of Medicinal Chemistry, [Link]
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"Discovery and evolution of phenoxypiperidine hydroxyamide dual CCR3/H1 antagonists." Bioorganic & Medicinal Chemistry Letters, [Link]
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"Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain." Journal of Medicinal Chemistry, [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 24212031, 3-(2-Chloro-5-methylphenoxy)piperidine." PubChem, [Link]
